2-Methylthiazolo[4,5-g]quinoxaline
Description
Properties
CAS No. |
114306-15-9 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.247 |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-g]quinoxaline |
InChI |
InChI=1S/C10H7N3S/c1-6-13-9-4-7-8(5-10(9)14-6)12-3-2-11-7/h2-5H,1H3 |
InChI Key |
PMNSDEYJDVJVCJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3C(=C2)N=CC=N3 |
Synonyms |
Thiazolo[4,5-g]quinoxaline, 2-methyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The primary structural analogs of 2-methylthiazolo[4,5-g]quinoxaline include:
- Key Differences: The thiazolo core in this compound replaces the imidazole ring in analogs like MeIgQx and MeIQx, altering electron distribution and reactivity.
Reactivity Comparison :
- Imidazo derivatives (e.g., MeIQx) undergo cytochrome P450-mediated metabolic activation to form DNA-binding N-hydroxy intermediates, a key step in carcinogenesis .
- Thiazolo derivatives are less studied but may exhibit distinct metabolic pathways due to sulfur's electronegativity and reduced aromaticity compared to imidazole.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methylthiazolo[4,5-g]quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of 2-aminoquinoxaline derivatives with α,β-unsaturated carbonyl compounds or thiol-containing precursors. For example, reacting 2,3-dichloro-6-sulfonylquinoxaline with 1,3-binucleophiles (e.g., thiourea or thioamides) under reflux in ethanol yields thiazoloquinoxaline derivatives. Acidic or basic conditions must be carefully controlled to avoid side reactions. Purification via column chromatography or recrystallization is recommended . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time (typically 12–24 hours) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm methyl substitution and thiazole-quinoxaline fusion.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to monitor reaction progress and purity (>95% purity threshold).
- X-ray crystallography for unambiguous structural elucidation, though this requires high-quality crystals .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., gastric adenocarcinoma MKN-45). Use concentrations ranging from 1–100 µM and compare to reference drugs like 5-FU. For antimicrobial activity, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:
-
Methyl group : Positional changes (e.g., 2-methyl vs. 4-methyl) alter steric hindrance and electronic effects, impacting binding to kinases or DNA.
-
Thiazole vs. imidazole : Thiazole’s sulfur atom enhances π-π stacking but may reduce solubility.
-
Example : 2-Methyl substitution on imidazo[4,5-g]quinoxaline showed 3-fold higher antitumor activity (IC₅₀ = 12 µM) compared to non-methylated analogs .
Derivative Substituent Biological Activity This compound Thiazole + 2-Me Antitumor (MKN-45), IC₅₀ = 15 µM Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline Thiazole + pyrimidine Analgesic (ED₅₀ = 8 mg/kg) 6-Aminoquinoxaline NH₂ at C6 Anticancer (HCT-116), IC₅₀ = 20 µM Table 1. Comparative SAR of quinoxaline derivatives .
Q. How can metabolic pathways and DNA-binding potential be evaluated for this compound?
- Methodological Answer :
- Metabolism : Use liver microsomes (human/rodent) with NADPH cofactor to identify cytochrome P450-mediated metabolites. LC-ESI/MS detects hydroxylated or demethylated products. For carcinogenicity risk, monitor formation of DNA adducts (e.g., dG-C8 adducts) via ³²P-postlabeling .
- DNA binding : Employ electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to quantify interaction with duplex DNA or G-quadruplex structures .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Standardize cell culture media (e.g., FBS concentration), incubation time (48–72 hours), and pH.
- Isomer interference : Use UPLC/MS² to distinguish this compound from structural isomers (e.g., angular vs. linear fused rings), which may exhibit divergent activities .
- Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) and EC₅₀ confidence intervals .
Method Development Questions
Q. What computational tools are effective for predicting synthetic routes and target interactions?
- Methodological Answer :
- Retrosynthesis : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes with high feasibility scores (>0.8).
- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding to kinases (e.g., EGFR or Aurora B). Validate with MD simulations (100 ns trajectories) to assess stability .
Q. How can advanced spectroscopic methods resolve regiochemical ambiguities in derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
